molecular formula C12H10ClN3O3 B8003850 3-(3-Amino-5-chloro-2-oxo-2H-pyrazin-1-yl)-benzoic acid methyl ester

3-(3-Amino-5-chloro-2-oxo-2H-pyrazin-1-yl)-benzoic acid methyl ester

Cat. No.: B8003850
M. Wt: 279.68 g/mol
InChI Key: OKWNSMVGULDNMH-UHFFFAOYSA-N
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Description

3-(3-Amino-5-chloro-2-oxo-2H-pyrazin-1-yl)-benzoic acid methyl ester is a synthetic organic compound that belongs to the class of pyrazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Amino-5-chloro-2-oxo-2H-pyrazin-1-yl)-benzoic acid methyl ester typically involves the following steps:

    Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the amino and chloro groups: These functional groups can be introduced via substitution reactions using reagents such as ammonia and chlorine gas or chlorinating agents.

    Esterification: The benzoic acid moiety is esterified using methanol and a strong acid catalyst like sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions may target the nitro or carbonyl groups, leading to the formation of amines or alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, thiols, alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Amino-5-chloro-2-oxo-2H-pyrazin-1-yl)-benzoic acid: Lacks the ester group, which may affect its solubility and reactivity.

    3-(3-Amino-2-oxo-2H-pyrazin-1-yl)-benzoic acid methyl ester: Lacks the chloro group, potentially altering its biological activity.

Uniqueness

The presence of both the chloro and ester groups in 3-(3-Amino-5-chloro-2-oxo-2H-pyrazin-1-yl)-benzoic acid methyl ester may confer unique properties, such as enhanced biological activity or improved pharmacokinetic profiles.

Properties

IUPAC Name

methyl 3-(3-amino-5-chloro-2-oxopyrazin-1-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O3/c1-19-12(18)7-3-2-4-8(5-7)16-6-9(13)15-10(14)11(16)17/h2-6H,1H3,(H2,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKWNSMVGULDNMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)N2C=C(N=C(C2=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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